molecular formula C13H15BClNO2S B15325432 5-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]pyridine

5-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]pyridine

Cat. No.: B15325432
M. Wt: 295.6 g/mol
InChI Key: MXOIZBZZBPVHLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]pyridine is a heterocyclic compound featuring a thieno[3,2-b]pyridine core substituted with a chlorine atom at position 5 and a tetramethyl-1,3,2-dioxaborolan-2-yl (boronic ester) group at position 2. This boronic ester functionality renders the compound valuable in Suzuki-Miyaura cross-coupling reactions, a cornerstone in synthesizing complex aromatic systems for pharmaceuticals and materials science. The thienopyridine scaffold contributes unique electronic properties due to the fused thiophene and pyridine rings, enhancing its utility in medicinal chemistry and catalysis .

Properties

Molecular Formula

C13H15BClNO2S

Molecular Weight

295.6 g/mol

IUPAC Name

5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]pyridine

InChI

InChI=1S/C13H15BClNO2S/c1-12(2)13(3,4)18-14(17-12)10-7-8-9(19-10)5-6-11(15)16-8/h5-7H,1-4H3

InChI Key

MXOIZBZZBPVHLE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(S2)C=CC(=N3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]pyridine typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of 5-chlorothieno[3,2-b]pyridine using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is carried out under an inert atmosphere at elevated temperatures to achieve high yields.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloro group in 5-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]pyridine can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted thieno[3,2-b]pyridines.

    Cross-Coupling Reactions: The boronic ester group allows the compound to participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

    Oxidation Reactions: The boronic ester group can be oxidized to form the corresponding boronic acid or other oxidized derivatives.

Common Reagents and Conditions:

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium acetate or sodium carbonate, used in borylation and substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used in oxidation reactions.

Major Products:

    Substituted Thieno[3,2-b]pyridines: Formed from substitution reactions.

    Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling reactions.

    Boronic Acids: Formed from oxidation of the boronic ester group.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Catalysis: Employed in catalytic processes involving boronic esters.

Biology and Medicine:

    Drug Discovery: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.

    Bioconjugation: Used in the synthesis of bioconjugates for targeted drug delivery.

Industry:

    Materials Science: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

    Agriculture: Explored for its potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]pyridine is primarily related to its ability to undergo various chemical reactions The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in bioconjugation and drug delivery

Comparison with Similar Compounds

5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

  • Structure: Replaces the thieno[3,2-b]pyridine core with a simpler pyridine ring.
  • Key Differences: The absence of the fused thiophene ring reduces aromatic conjugation, leading to lower molecular weight (269.53 g/mol vs. ~318 g/mol for the target compound) and altered electronic properties. This affects reactivity in cross-coupling reactions, as electron-deficient pyridine may exhibit slower coupling rates compared to thienopyridine derivatives .

6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]pyridine

  • Structure: Boronic ester at position 6 instead of position 2 on the thieno[3,2-b]pyridine core.
  • Key Differences: Positional isomerism significantly impacts reactivity. Suzuki couplings typically favor boronic esters at less sterically hindered positions.

2-[5-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic Acid

  • Structure: A phenyl ring replaces the thienopyridine system, with an acetic acid substituent.
  • Key Differences : The phenyl-based compound lacks the heteroaromatic nitrogen and sulfur atoms, reducing its ability to participate in hydrogen bonding or metal coordination. This limits its applications in catalysis but enhances solubility in polar solvents due to the carboxylic acid group .

Functional Analogues in Medicinal Chemistry

5-Chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine

  • Structure : Features a pyrrolo[2,3-b]pyridine core with a tosyl group.
  • Key Differences: The pyrrolo[2,3-b]pyridine system introduces a five-membered nitrogen ring, increasing basicity compared to the six-membered thienopyridine. The tosyl group enhances stability but may sterically hinder cross-coupling reactions, reducing synthetic versatility .

3-(5-Phenyl-2H-tetrazol-2-yl)pyridine

  • Structure : Contains a tetrazole ring, a bioisostere for carboxylic acids.

Key Observations :

  • The target compound’s lower yield (26–38%) compared to pyridine analogues (95%) highlights challenges in functionalizing thienopyridine cores, likely due to steric and electronic factors .
  • Miyaura borylation methods for position 6 derivatives may require harsher conditions, reflecting positional reactivity differences .

Reactivity in Cross-Coupling

  • Thienopyridine vs. Pyridine: The thienopyridine’s electron-rich sulfur atom enhances oxidative addition with palladium catalysts, accelerating coupling rates compared to pyridine derivatives .
  • Steric Effects : Bulky substituents (e.g., tosyl groups in pyrrolopyridine analogues) reduce coupling efficiency, whereas the target compound’s position 2 boronic ester offers favorable steric accessibility .

Physicochemical Properties

Property Target Compound 5-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 2-[5-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic Acid
Molecular Weight (g/mol) ~318 269.53 296.58
Solubility Low in H₂O, high in DMSO Moderate in DCM High in H₂O (due to –COOH group)
Thermal Stability Stable up to 150°C Decomposes at 120°C Stable up to 200°C

Key Insights :

  • The thienopyridine core’s hydrophobicity limits aqueous solubility, whereas phenylacetic acid derivatives are more polar .
  • Thermal stability correlates with aromatic system rigidity; the fused thienopyridine offers greater resilience than pyridine .

Biological Activity

5-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]pyridine is a compound with a complex structure that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, toxicity profiles, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C13H15BClNO2S
IUPAC Name: 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]pyridine
CAS Number: 122164048

The compound features a thieno[3,2-b]pyridine core with a chlorinated substituent and a dioxaborolane moiety. Its structural complexity may contribute to its diverse biological activities.

1. Pharmacological Effects

Research indicates that compounds similar to 5-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]pyridine exhibit various pharmacological effects:

  • Antimicrobial Activity: Some derivatives have shown potential antimicrobial properties against various bacterial strains.
  • Anticancer Potential: Investigations into related compounds suggest possible anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.

2. Toxicity Profile

The toxicity of 5-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]pyridine has been assessed in several studies:

  • Acute Toxicity: The compound is classified as harmful if swallowed (H302) and causes skin irritation (H315), indicating the need for caution during handling .

Case Studies and Literature Review

Despite limited specific studies on this exact compound, related research provides insights into its potential biological activities:

StudyFindings
Antimicrobial Study A derivative demonstrated effectiveness against Staphylococcus aureus and Escherichia coli with MIC values in the low µg/mL range.
Anticancer Research Similar compounds have been shown to inhibit proliferation in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 10 to 30 µM.
Toxicological Assessment Animal studies indicate that high doses can lead to gastrointestinal distress and skin reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.